2,3-Difluoro-6-hydroxybenzoic acid

Lipophilicity Drug Design Physicochemical Properties

Sourcing the precise 2,3-difluoro-6-hydroxy regioisomer is essential for reproducible structure-activity relationships in lead optimization. This compound eliminates the risk of isomer misassignment that can derail medicinal chemistry programs. - Confirmed substitution pattern for reliable enzyme inhibitor & receptor modulator SAR. - Consistent 95% purity across batches, minimizing synthetic variability. - Stocked in multiple research quantities with verified supply chain continuity.

Molecular Formula C7H4F2O3
Molecular Weight 174.1 g/mol
CAS No. 749230-47-5
Cat. No. B1361769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-6-hydroxybenzoic acid
CAS749230-47-5
Molecular FormulaC7H4F2O3
Molecular Weight174.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1O)C(=O)O)F)F
InChIInChI=1S/C7H4F2O3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10H,(H,11,12)
InChIKeyXQQZVFHVBKZXBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-6-hydroxybenzoic acid (CAS 749230-47-5) Procurement and Selection Overview


2,3-Difluoro-6-hydroxybenzoic acid, also known as 5,6-difluorosalicylic acid, is a fluorinated aromatic carboxylic acid with the molecular formula C₇H₄F₂O₃ and a molecular weight of 174.10 g/mol . It is a difluoro derivative of salicylic acid and appears as a white to off-white crystalline powder . The compound is primarily utilized as a versatile building block in organic synthesis and as a precursor for more complex fluorinated molecules in medicinal chemistry and pharmaceutical research .

Why 2,3-Difluoro-6-hydroxybenzoic acid Cannot Be Substituted with Generic Analogs


The specific 2,3-difluoro-6-hydroxy substitution pattern on the benzoic acid core dictates a unique set of physicochemical properties and potential biological interactions that are not replicated by other positional isomers or mono-fluorinated analogs. This regioisomer is distinguished by its specific molecular conformation, electronic distribution, and hydrogen-bonding network, which arise from the spatial arrangement of the two fluorine atoms and the hydroxyl group . Substituting this compound with a different fluorosalicylic acid isomer, such as 2,3-difluoro-4-hydroxybenzoic acid or 2,6-difluoro-4-hydroxybenzoic acid, would alter these fundamental characteristics, potentially compromising the intended chemical or biological outcome of a research program . The procurement of this specific CAS number ensures the exact structural and property profile required for reproducible results.

Quantitative Evidence Guide for 2,3-Difluoro-6-hydroxybenzoic acid (CAS 749230-47-5)


LogP and XLogP3 Values: Comparative Lipophilicity Assessment

The target compound, 2,3-Difluoro-6-hydroxybenzoic acid, exhibits a computed LogP of 1.3686 and an XLogP3 of 1.8 [1]. These values represent a moderate increase in lipophilicity compared to the non-fluorinated parent compound, salicylic acid, which has a LogP of approximately 1.19 [2]. The increase in lipophilicity is a direct consequence of the difluoro substitution, which can influence membrane permeability and oral bioavailability in drug design contexts.

Lipophilicity Drug Design Physicochemical Properties

Aqueous Solubility Comparison: 2,3-Difluoro-6-hydroxybenzoic acid vs. Salicylic Acid

2,3-Difluoro-6-hydroxybenzoic acid is reported to be very slightly soluble in water, with a calculated value of 0.38 g/L at 25°C . In contrast, the non-fluorinated analog, salicylic acid, has a significantly higher aqueous solubility of approximately 2.24 g/L at 25°C [1]. The difluoro substitution reduces water solubility by a factor of nearly six, which is a critical consideration for applications requiring aqueous formulations.

Solubility Formulation Biopharmaceutics

Acidity (pKa) Modulation: Difluoro Substitution Lowers pKa Compared to Salicylic Acid

While an experimental pKa for 2,3-Difluoro-6-hydroxybenzoic acid is not readily available in the primary literature, class-level inference based on closely related fluorinated salicylic acids provides a strong basis for differentiation. 5-Fluorosalicylic acid has a reported pKa of 2.68 ± 0.10 . The presence of an additional electron-withdrawing fluorine atom in the target compound is expected to further stabilize the carboxylate anion, resulting in a pKa lower than that of both salicylic acid (pKa = 3.01 ± 0.1) [1] and the mono-fluorinated analog. This lower pKa indicates a stronger acid with a higher degree of ionization at physiological pH.

pKa Acidity Ionization

Key Application Scenarios for 2,3-Difluoro-6-hydroxybenzoic acid (CAS 749230-47-5)


Building Block for Fluorinated Pharmaceuticals and Agrochemicals

2,3-Difluoro-6-hydroxybenzoic acid serves as a critical building block in the synthesis of more complex fluorinated molecules, particularly in medicinal chemistry for drug discovery and in the development of agrochemicals . Its unique substitution pattern allows for the introduction of specific physicochemical properties, such as enhanced lipophilicity and metabolic stability, into target compounds . It is frequently used as a precursor in the synthesis of enzyme inhibitors and receptor modulators .

Enzyme Inhibition and Biochemical Probe Development

The compound is investigated for its potential as an enzyme inhibitor, with the fluorine atoms enhancing binding affinity and specificity towards certain biological targets . It has been explored as a scaffold for developing inhibitors of cholinesterases and is a valuable tool in biochemical research for studying the effects of fluorine substitution on the activity of various enzymes and receptors .

Metal Complexation and Material Science Research

The presence of both carboxyl and hydroxyl functional groups, along with the electron-withdrawing fluorine atoms, makes 2,3-Difluoro-6-hydroxybenzoic acid a suitable ligand for metal complexation studies. Such complexes are of interest in materials science for the development of novel catalysts, sensors, and coordination polymers . The compound's ability to form stable complexes with metal ions is a key area of research .

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